molecular formula C11H10N2O2S B7725693 4-(4-Acetoxyphenyl)-2-aminothiazole

4-(4-Acetoxyphenyl)-2-aminothiazole

Cat. No.: B7725693
M. Wt: 234.28 g/mol
InChI Key: PQXZUTQWKRTPBP-UHFFFAOYSA-N
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Description

4-(4-Acetoxyphenyl)-2-aminothiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetoxyphenyl)-2-aminothiazole typically involves the reaction of 4-acetoxyphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-2-aminothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

4-(4-Acetoxyphenyl)-2-aminothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-2-aminothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetoxyphenyl)-2-aminothiazole is unique due to its specific combination of the acetoxyphenyl group and the thiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

4-(4-Acetoxyphenyl)-2-aminothiazole is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.

Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_2O2_2S
  • CAS Number : [B7725693]

This compound features a thiazole ring substituted with an acetoxyphenyl group, which is believed to enhance its biological activity through increased lipophilicity and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential for this compound to inhibit bacterial growth through mechanisms such as enzyme inhibition and membrane disruption .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) cells. These studies suggest that modifications in the thiazole structure can significantly influence their efficacy against specific cancer types .
  • Mechanism of Action : The proposed mechanism involves the interaction of the thiazole moiety with cellular targets, leading to apoptosis in cancer cells. This may occur through the modulation of signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activities associated with this compound:

StudyFindings
Zhang et al. (2021)Demonstrated selective action against glioblastoma U251 cells with low toxicity to normal cells .
El-Subbagh et al. (2016)Evaluated a series of aminothiazoles for antitumor activity; some derivatives showed significant inhibition against multiple human tumor cell lines .
Recent Developments (2021)Explored various substitutions on the thiazole ring, noting that lipophilic groups enhanced biological activity .

The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors within cells. The acetoxy group may facilitate better membrane permeability, allowing for more effective intracellular action. Additionally, the thiazole ring can participate in electron transfer reactions, further influencing its biological effects .

Properties

IUPAC Name

[4-(2-amino-1,3-thiazol-4-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-8(3-5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXZUTQWKRTPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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